molecular formula C6H11Cl B580422 1-Chloro-3-methylcyclopentane CAS No. 142857-44-1

1-Chloro-3-methylcyclopentane

Cat. No.: B580422
CAS No.: 142857-44-1
M. Wt: 118.604
InChI Key: XZTDXLYILUJOTB-UHFFFAOYSA-N
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Description

1-Chloro-3-methylcyclopentane is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of methylcyclopentane, where a chlorine atom is attached to the first carbon of the cyclopentane ring, and a methyl group is attached to the third carbon

Scientific Research Applications

1-Chloro-3-methylcyclopentane has several applications in scientific research:

Chemistry:

  • It is used as an intermediate in the synthesis of more complex organic molecules.
  • It serves as a model compound for studying the reactivity of chlorinated cycloalkanes.

Biology and Medicine:

  • The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry:

  • It is utilized in the production of agrochemicals and other specialty chemicals.
  • The compound is also used in the formulation of certain types of lubricants and solvents.

Mechanism of Action

. The primary target of this compound is not explicitly mentioned in the available literature.

Mode of Action

The mode of action of 1-Chloro-3-methylcyclopentane involves an SN2 substitution reaction when it interacts with aqueous sodium hydroxide (NaOH). This reaction results in the formation of 3-methylcyclopentanol .

Pharmacokinetics

Its molecular weight of 118605 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is the production of 3-methylcyclopentanol through an SN2 substitution reaction . This suggests that the compound may have effects at the molecular and cellular level related to the functions of alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylcyclopentane can be synthesized through several methods. One common approach involves the chlorination of 3-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and it is often carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

1-Chloro-3-methylcyclopentane undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding cyclopentanone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield 3-methylcyclopentane.

Comparison with Similar Compounds

1-Chloro-3-methylcyclopentane can be compared with other chlorinated cycloalkanes such as:

    1-Chlorocyclopentane: Lacks the methyl group, making it less sterically hindered and more reactive in certain substitution reactions.

    1-Chloro-2-methylcyclopentane: The position of the methyl group affects the compound’s reactivity and the stability of intermediates formed during reactions.

    1-Chloro-3-methylcyclohexane: The larger ring size of cyclohexane compared to cyclopentane influences the compound’s conformational stability and reactivity.

Properties

IUPAC Name

1-chloro-3-methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTDXLYILUJOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90707374
Record name 1-Chloro-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142857-44-1
Record name 1-Chloro-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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